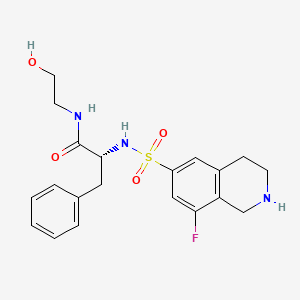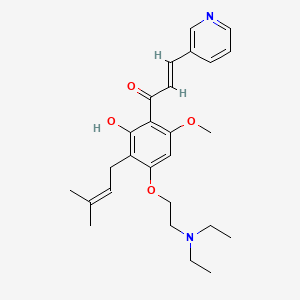
Srctide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Srctide is a biologically active peptide that serves as a substrate for various protein kinases. It is composed of a sequence of amino acids: Glycine, Glutamic acid, Glutamic acid, Proline, Leucine, Tyrosine, Tryptophan, Serine, Phenylalanine, Proline, Alanine, Lysine, Lysine, Lysine, and an amidated C-terminus . This peptide is utilized in biochemical research to study kinase activity and signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Srctide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using activating agents like carbodiimides.
Deprotection: The temporary protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Srctide primarily undergoes phosphorylation reactions catalyzed by protein kinases. These reactions involve the transfer of a phosphate group from ATP to the tyrosine residue in the peptide sequence .
Common Reagents and Conditions
Reagents: ATP, protein kinases (e.g., Src kinase)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products
The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be analyzed using techniques like mass spectrometry and liquid chromatography .
Wissenschaftliche Forschungsanwendungen
Srctide is widely used in scientific research to study kinase activity and signaling pathways. Its applications include:
Biochemistry: Investigating the specificity and kinetics of kinase-substrate interactions.
Cell Biology: Studying the role of phosphorylation in cellular signaling and regulation.
Medicine: Screening for kinase inhibitors as potential therapeutic agents for diseases like cancer.
Industry: Developing assays for high-throughput screening of kinase activity and inhibitor efficacy.
Wirkmechanismus
Srctide exerts its effects by serving as a substrate for protein kinases, particularly Src kinase. The mechanism involves the recognition and binding of the peptide by the kinase, followed by the transfer of a phosphate group to the tyrosine residue. This phosphorylation event can modulate the activity of the kinase and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abltide: A substrate for Abl kinase.
Btk peptide: A substrate for Bruton’s tyrosine kinase.
FAKtide: A substrate for focal adhesion kinase.
Uniqueness
Srctide is unique in its broad specificity as a substrate for multiple kinases, including Src, Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, TIE2, TrkB, VEGF-R1, and VEGF-R2 . This makes it a versatile tool for studying various kinase-mediated signaling pathways.
Eigenschaften
Molekularformel |
C81H119N19O20 |
|---|---|
Molekulargewicht |
1678.9 g/mol |
IUPAC-Name |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C81H119N19O20/c1-46(2)39-59(96-79(118)65-25-16-37-99(65)80(119)58(31-33-68(106)107)93-73(112)57(30-32-67(104)105)89-66(103)43-85)74(113)94-60(40-49-26-28-51(102)29-27-49)75(114)95-61(42-50-44-87-53-20-8-7-19-52(50)53)76(115)98-63(45-101)77(116)97-62(41-48-17-5-4-6-18-48)81(120)100-38-15-24-64(100)78(117)88-47(3)70(109)91-55(22-10-13-35-83)72(111)92-56(23-11-14-36-84)71(110)90-54(69(86)108)21-9-12-34-82/h4-8,17-20,26-29,44,46-47,54-65,87,101-102H,9-16,21-25,30-43,45,82-85H2,1-3H3,(H2,86,108)(H,88,117)(H,89,103)(H,90,110)(H,91,109)(H,92,111)(H,93,112)(H,94,113)(H,95,114)(H,96,118)(H,97,116)(H,98,115)(H,104,105)(H,106,107)/t47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChI-Schlüssel |
FJKRXUAEIZQMSN-XCUMLKMOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


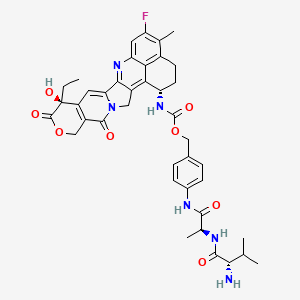

![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

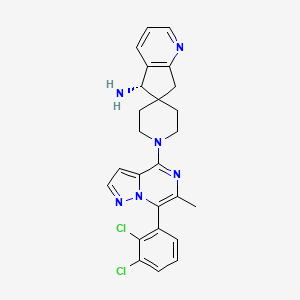

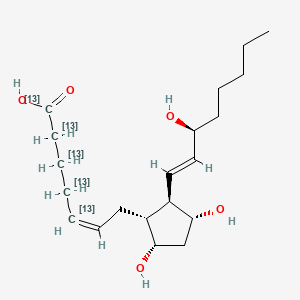
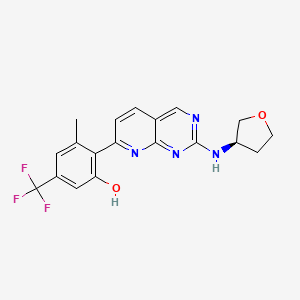

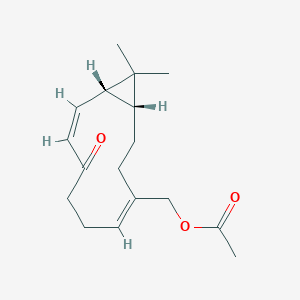
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

